molecular formula C14H16F3N3O3 B1390062 2-(1,4-Diazepan-1-yl)-1,3-benzoxazoletrifluoroacetic acid salt CAS No. 956317-44-5

2-(1,4-Diazepan-1-yl)-1,3-benzoxazoletrifluoroacetic acid salt

Cat. No.: B1390062
CAS No.: 956317-44-5
M. Wt: 331.29 g/mol
InChI Key: QSZRZVCPKNMIIP-UHFFFAOYSA-N
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Description

2-(1,4-Diazepan-1-yl)-1,3-benzoxazoletrifluoroacetic acid salt is a useful research compound. Its molecular formula is C14H16F3N3O3 and its molecular weight is 331.29 g/mol. The purity is usually 95%.
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Biological Activity

The compound 2-(1,4-Diazepan-1-yl)-1,3-benzoxazoletrifluoroacetic acid salt is a synthetic derivative that has garnered attention in various fields of research due to its potential biological activities. This article provides a detailed overview of its biological activity, including findings from relevant studies and case reports.

  • Molecular Formula : C₁₂H₁₅F₃N₃O₂
  • Molecular Weight : 331.3 g/mol
  • CAS Number : 1185033-39-9

The compound is characterized by its unique structure which includes a benzoxazole moiety and a trifluoroacetic acid group, contributing to its biological properties.

The biological activity of this compound is primarily attributed to its interaction with the central nervous system (CNS). It is believed to modulate neurotransmitter systems, particularly those involving gamma-aminobutyric acid (GABA), which plays a crucial role in inhibitory neurotransmission.

Pharmacological Studies

  • Anxiolytic Effects : Preliminary studies suggest that compounds with similar structures exhibit anxiolytic properties. The benzoxazole moiety may enhance the binding affinity for GABA receptors, thus promoting anxiolytic effects .
  • Sedative Properties : Research indicates that the compound may also possess sedative effects, potentially useful in managing anxiety disorders and insomnia .
  • Neuroprotective Effects : Some studies have highlighted the neuroprotective potential of benzoxazole derivatives against oxidative stress, which may be relevant for neurodegenerative diseases .

Case Studies

A notable case study involved the use of benzodiazepine derivatives in treating severe intoxication cases. The study demonstrated enhanced clearance of diazepam using molecular adsorbents, suggesting that compounds similar to this compound could be beneficial in managing benzodiazepine overdose scenarios .

Comparative Analysis

PropertyThis compoundDiazepam (for comparison)
Molecular Weight331.3 g/mol284.25 g/mol
Anxiolytic ActivityPotentially presentConfirmed
Sedative ActivitySuggestedConfirmed
Neuroprotective EffectsPossibleLimited

Research Findings

Recent research has focused on the pharmacokinetics and dynamics of similar compounds. For instance, studies have shown that the elimination half-life of benzodiazepines can be significantly altered by structural modifications, suggesting that this compound may exhibit unique pharmacokinetic profiles .

Properties

IUPAC Name

2-(1,4-diazepan-1-yl)-1,3-benzoxazole;2,2,2-trifluoroacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O.C2HF3O2/c1-2-5-11-10(4-1)14-12(16-11)15-8-3-6-13-7-9-15;3-2(4,5)1(6)7/h1-2,4-5,13H,3,6-9H2;(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSZRZVCPKNMIIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCN(C1)C2=NC3=CC=CC=C3O2.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16F3N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(1,4-Diazepan-1-yl)-1,3-benzoxazoletrifluoroacetic acid salt
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2-(1,4-Diazepan-1-yl)-1,3-benzoxazoletrifluoroacetic acid salt
Reactant of Route 3
2-(1,4-Diazepan-1-yl)-1,3-benzoxazoletrifluoroacetic acid salt
Reactant of Route 4
2-(1,4-Diazepan-1-yl)-1,3-benzoxazoletrifluoroacetic acid salt
Reactant of Route 5
2-(1,4-Diazepan-1-yl)-1,3-benzoxazoletrifluoroacetic acid salt
Reactant of Route 6
2-(1,4-Diazepan-1-yl)-1,3-benzoxazoletrifluoroacetic acid salt

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